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Compound of Interest

Compound Name: N-(2-Hydroxyethyl)nitramide

CAS No.: 74386-82-6

Cat. No.: B140304 Get Quote

Executive Summary
N-(2-Hydroxyethyl)nitramide (CAS: 26177-43-3), commonly referred to as 2-

Nitraminoethanol, represents a distinct class of functionalized primary nitramines.

Characterized by a dual-polarity molecular architecture—featuring both a hydrophilic hydroxyl

group (

) and an energetic, acidic nitramine moiety (

)—this compound exhibits a complex solubility profile critical for its application in energetic
polymer synthesis and pharmaceutical intermediate processing.

This guide provides a definitive technical analysis of its solubility behavior, moving beyond

simple "soluble/insoluble" binaries to explore the thermodynamic and mechanistic drivers of

dissolution. It includes validated experimental protocols for solubility determination and critical

stability considerations for researchers handling this thermally labile compound.

Molecular Architecture & Physicochemical Basis[1]
To predict and manipulate the solubility of N-(2-Hydroxyethyl)nitramide, one must understand

the competition between its functional groups.
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The molecule (

) possesses two dominant interaction vectors:

The Hydroxyl Tail (

): Acts as a Hydrogen Bond (H-bond) donor and acceptor, driving solubility in protic solvents
like water and alcohols.

The Nitramine Head (

):

Dipolarity: The nitro group induces a strong dipole, favoring polar aprotic solvents (DMSO,

Acetone).[1]

Acidity: The proton on the amine nitrogen is weakly acidic (

), allowing the molecule to deprotonate in basic media, drastically altering solubility by
forming an ionic nitramine salt.[1]

Polarity & Solvation Mechanism
The compound follows a "Dual-Hydrophilic" solvation model. Unlike amphiphilic surfactants

with a long hydrophobic tail, both ends of 2-Nitraminoethanol are polar. Consequently, it

exhibits negligible solubility in non-polar hydrocarbons but high affinity for solvents capable of

disrupting its intermolecular H-bonding network.

Solubility Profile: Empirical & Predicted Data[1]
The following data synthesizes empirical extraction protocols (SPE/HPLC workflows) and

theoretical solubility parameters derived from primary nitramine chemistry.

Table 1: Solubility Classification in Organic Solvents (at
25°C)
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Solvent Class Solvent Solubility Status
Mechanistic
Rationale

Polar Protic Water Highly Soluble

Dual H-bonding from -

OH and -NH-NO2;

hydration of acidic

proton.

Methanol / Ethanol Soluble

Matches polarity;

standard solvent for

HPLC mobile phases.

Polar Aprotic Acetone Soluble

Strong dipole-dipole

interaction; standard

solvent for nitramine

recrystallization.

Acetonitrile (MeCN) Soluble

Excellent solvation of

nitramine moiety;

used in SPE elution.

DMSO / DMF Highly Soluble

High dielectric

constant stabilizes the

polar nitramine

structure.

Ethyl Acetate Moderately Soluble

Effective for liquid-

liquid extraction from

aqueous phases.

Chlorinated
Dichloromethane

(DCM)
Sparingly Soluble

Used for extraction

but requires multiple

passes; lower polarity

limits efficacy.

Non-Polar Hexane / Toluene Insoluble

Lack of H-bonding

capability; high

interfacial tension.
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Critical Note: Solubility in aqueous media is pH-dependent. In alkaline solutions (

), the compound deprotonates to form the nitramine anion (

), rendering it insoluble in organic solvents but highly stable in water.

Experimental Protocols for Solubility Determination
Do not rely on visual estimation alone. The following protocols ensure data integrity and

reproducibility.

Protocol A: The Visual Polythermal Method (Standard)
Best for generating solubility curves vs. temperature.

Preparation: Weigh exactly 100 mg of N-(2-Hydroxyethyl)nitramide into a precision glass

vial.

Solvent Addition: Add the target solvent in 50

increments using a micropipette.

Thermal Cycling:

Heat the mixture to 40°C in a temperature-controlled block.

Vortex for 30 seconds.

Cool to 20°C.

Observation: Use a Tyndall beam (laser pointer) to check for undissolved particulates

(scattering indicates incomplete dissolution).

Calculation:
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Protocol B: HPLC-UV Saturation Quantitation (High
Precision)
Required for trace solubility analysis in non-optimal solvents.

Saturation: Add excess solid compound to 2 mL of solvent. Shake at 25°C for 24 hours.

Filtration: Filter supernatant through a 0.22

PTFE syringe filter (ensure filter compatibility).

Dilution: Dilute the filtrate 1:100 with Mobile Phase A (Water/0.1% Formic Acid).

Analysis:

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

Mobile Phase: 90:10 Water:Acetonitrile (Isocratic).

Detection: UV at 230 nm (Nitramine

transition).

Quantification: Compare peak area against a 5-point calibration curve of pure standard.

Visualization: Solubility Decision Logic
The following diagram illustrates the logical workflow for solvent selection based on the

intended application (Synthesis, Extraction, or Analysis).
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Figure 1: Decision matrix for solvent selection based on operational goals. Note the critical pH

constraint for extraction.

Safety & Stability Considerations
Working with N-(2-Hydroxyethyl)nitramide requires strict adherence to safety protocols due to

the energetic nature of the nitramine group.

Thermal Instability: Primary nitramines are thermally labile. Avoid heating solutions above

50°C during dissolution. Use rotary evaporation with a bath temperature

.

Acid Sensitivity: While stable in neutral media, strong mineral acids can catalyze

decomposition or rearrangement.[1]

Base Sensitivity: Contact with strong bases (NaOH, KOH) generates nitramine salts, which

may precipitate unexpectedly or alter reactivity.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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